![molecular formula C17H20N2O4S B5212311 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BMS-986142, is a novel small molecule inhibitor of the Tyk2 kinase. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. In recent years, BMS-986142 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
作用機序
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits the activity of Tyk2 kinase, which plays a crucial role in the signaling pathways of cytokines. By inhibiting Tyk2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of cytokines and the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines, reduce the activation of immune cells, and reduce inflammation. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its specificity for Tyk2 kinase, which reduces the risk of off-target effects. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration in preclinical studies. However, one of the limitations of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.
将来の方向性
There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Tyk2 inhibitors. Additionally, further studies are needed to determine the efficacy and safety of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in clinical settings, particularly in the treatment of autoimmune diseases and inflammatory disorders. Finally, there is a need for studies to investigate the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in combination with other therapies for the treatment of these diseases.
合成法
The synthesis of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide involves several steps, starting with the reaction of 2-methoxyaniline with 4-chlorobenzaldehyde to form 2-methoxy-5-(4-chlorobenzyl)aniline. This intermediate is then reacted with 2-(methylsulfonyl)acetic acid to form N-(5-(4-chlorobenzyl)-2-methoxyphenyl)-2-methylsulfonylacetic acid. The final step involves the reaction of this intermediate with benzylamine to form N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide.
科学的研究の応用
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of autoimmune diseases and inflammatory disorders. In a mouse model of rheumatoid arthritis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to significantly reduce joint inflammation and bone erosion. Similarly, in a mouse model of psoriasis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines and reduce skin inflammation. These findings suggest that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-17(20)19-15-11-14(9-10-16(15)23-2)24(21,22)18-12-13-7-5-4-6-8-13/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVCSRAWMYKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。